molecular formula C10H5F3N2O3 B2867357 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone CAS No. 190140-20-6

8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone

Cat. No.: B2867357
CAS No.: 190140-20-6
M. Wt: 258.156
InChI Key: VWPBOSDUAAGUNK-UHFFFAOYSA-N
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Description

8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, with a nitro group at the 8th position and a trifluoromethyl group at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone typically involves multi-step organic reactions. One common method includes the nitration of 6-(trifluoromethyl)quinoline, followed by oxidation and cyclization reactions to form the quinolinone core. The reaction conditions often require the use of strong acids, oxidizing agents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 8-amino-6-(trifluoromethyl)-4(1H)-quinolinone.

    Substitution: Formation of various substituted quinolinone derivatives depending on the nucleophile used.

Scientific Research Applications

8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-(trifluoromethyl)quinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.

    8-nitroquinoline: Lacks the trifluoromethyl group, which may affect its biological activity and chemical stability.

    4(1H)-quinolinone: The parent compound without any substituents, serving as a basic scaffold for various derivatives.

Uniqueness

8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone is unique due to the presence of both the nitro and trifluoromethyl groups, which confer distinct chemical and biological properties. These substituents can enhance the compound’s reactivity, stability, and potential for interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

8-nitro-6-(trifluoromethyl)-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3N2O3/c11-10(12,13)5-3-6-8(16)1-2-14-9(6)7(4-5)15(17)18/h1-4H,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPBOSDUAAGUNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)C=C(C=C2[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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